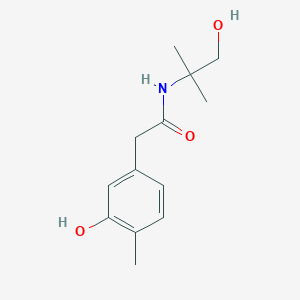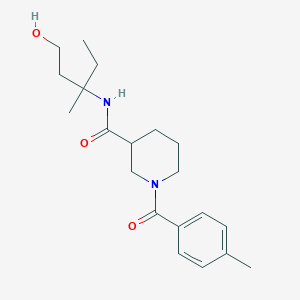![molecular formula C15H17BrN2O2 B6638003 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide involves its interaction with specific receptors in the brain. It is known to interact with the serotonin receptor, which is involved in regulating mood, appetite, and sleep. This interaction leads to changes in the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide are still being studied. However, it is known to have an effect on the levels of neurotransmitters in the brain, which can have various effects on the body. It has been shown to have anxiolytic and antidepressant effects, as well as potential applications in addiction research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide in lab experiments include its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research involving 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide. These include further studies on its mechanism of action, potential applications in addiction research, and its use in developing new treatments for anxiety and depression. Additionally, there is a need for further research on the safety and toxicity of this compound.
Synthesemethoden
The synthesis of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide involves several steps. The first step is the synthesis of 1-(hydroxymethyl)cyclopentylamine, which is then reacted with 4-bromo-1H-indole-2-carboxylic acid to form the desired compound. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. It is known for its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes. This compound has been used in studies related to anxiety, depression, and addiction, among others.
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-11-4-3-5-12-10(11)8-13(17-12)14(20)18-15(9-19)6-1-2-7-15/h3-5,8,17,19H,1-2,6-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOOSUFYPMVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)C2=CC3=C(N2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)
![5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol](/img/structure/B6638019.png)